![molecular formula C15H13N3O B14625701 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile CAS No. 56691-02-2](/img/structure/B14625701.png)
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrobenzenes.
Reduction: Aminobenzenes.
Substitution: Halogenated benzonitriles.
Scientific Research Applications
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Azobenzenes: Compounds with a -N=N- group instead of the azoxy group.
Nitrobenzenes: Compounds with a -NO2 group instead of the azoxy group.
Aminobenzenes: Compounds with a -NH2 group instead of the azoxy group.
Uniqueness
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is unique due to the presence of the azoxy group, which imparts distinct chemical and physical properties. The azoxy group allows for a range of redox reactions and interactions with biological targets, making this compound versatile in various applications .
Properties
CAS No. |
56691-02-2 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(4-cyanophenyl)imino-(4-ethylphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H13N3O/c1-2-12-5-9-15(10-6-12)18(19)17-14-7-3-13(11-16)4-8-14/h3-10H,2H2,1H3 |
InChI Key |
MGXMMOGEWMGILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


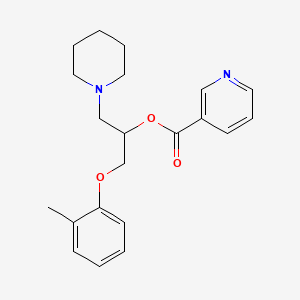
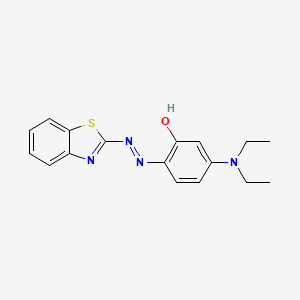
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)

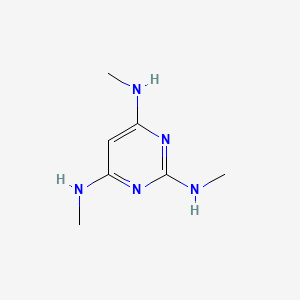
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
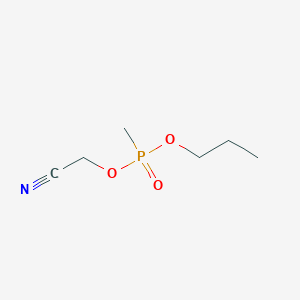
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
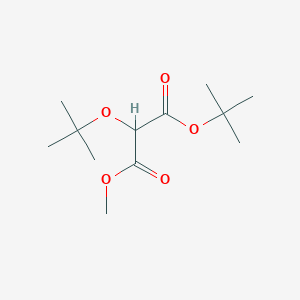
![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
